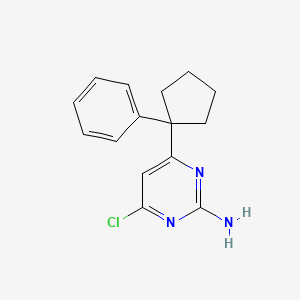
4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(1-phenylcyclopentyl)pyrimidine with ammonia or an amine source under suitable conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(1-cyclohexyl)pyrimidin-2-amine
- 4-Chloro-6-(1-phenylcyclohexyl)pyrimidin-2-amine
- 4-Chloro-6-(1-phenylcyclopropyl)pyrimidin-2-amine
Uniqueness
4-Chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylcyclopentyl group can influence the compound’s reactivity, binding affinity, and overall pharmacological profile compared to similar compounds.
Propriétés
Formule moléculaire |
C15H16ClN3 |
|---|---|
Poids moléculaire |
273.76 g/mol |
Nom IUPAC |
4-chloro-6-(1-phenylcyclopentyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H16ClN3/c16-13-10-12(18-14(17)19-13)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18,19) |
Clé InChI |
KFIIINKOLOOIAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis{[(4-methoxyphenyl)methyl]sulfanyl}benzaldehyde](/img/structure/B12633220.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B12633221.png)
![[(9-Decyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12633228.png)

![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)


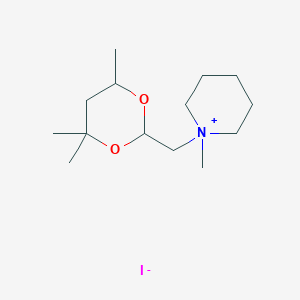

![6-Bromo-2-methoxypyrido[2,3-b]pyrazine](/img/structure/B12633271.png)
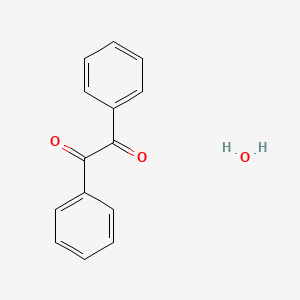
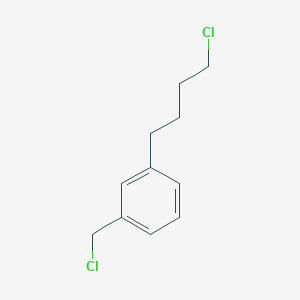
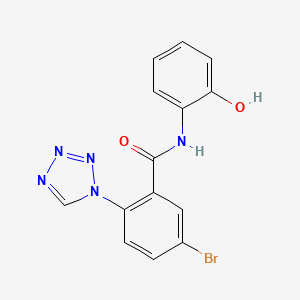
![2-Fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B12633291.png)
